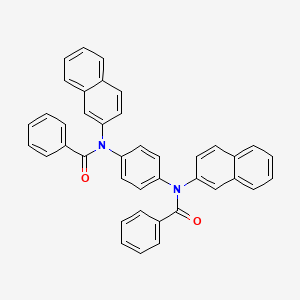
N,N'-(1,4-Phenylene)bis(N-(naphthalen-2-yl)benzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(1,4-Phenylene)bis(N-(naphthalen-2-yl)benzamide): is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a 1,4-phenylene core linked to two naphthalen-2-ylbenzamide groups, making it a significant molecule in organic chemistry and materials science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(1,4-Phenylene)bis(N-(naphthalen-2-yl)benzamide) typically involves the reaction of 1,4-phenylenediamine with naphthalen-2-ylbenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using chromatography techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: N,N’-(1,4-Phenylene)bis(N-(naphthalen-2-yl)benzamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
Chemistry: N,N’-(1,4-Phenylene)bis(N-(naphthalen-2-yl)benzamide) is used in the synthesis of advanced organic materials, including polymers and organic semiconductors. Its unique structure allows for effective energy transfer and charge transport, making it valuable in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells .
Biology and Medicine: In biological research, this compound is studied for its potential as a fluorescent probe due to its strong fluorescence properties. It can be used in imaging techniques to study cellular processes and molecular interactions .
Industry: The compound’s stability and electronic properties make it suitable for use in the manufacture of electronic devices, such as transistors and sensors. It is also explored for its potential in the development of new materials with specific optical and electronic characteristics .
作用機序
The mechanism by which N,N’-(1,4-Phenylene)bis(N-(naphthalen-2-yl)benzamide) exerts its effects is primarily related to its ability to participate in energy transfer and charge transport processes. The compound’s molecular structure allows for effective interaction with dopant molecules, leading to enhanced electroluminescence and color purity in OLED devices. The energy levels and molecular orbitals of the compound facilitate efficient charge generation and transport upon light exposure .
類似化合物との比較
- N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)-2,2’-dimethylbenzidine
- N,N’-Di-2-naphthyl-p-phenylenediamine
- N-(Naphthalen-1-yl)benzamide
Comparison: N,N’-(1,4-Phenylene)bis(N-(naphthalen-2-yl)benzamide) stands out due to its unique combination of a 1,4-phenylene core and naphthalen-2-ylbenzamide groups. This structure provides enhanced stability and electronic properties compared to similar compounds. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and significance .
特性
CAS番号 |
16020-40-9 |
|---|---|
分子式 |
C40H28N2O2 |
分子量 |
568.7 g/mol |
IUPAC名 |
N-[4-[benzoyl(naphthalen-2-yl)amino]phenyl]-N-naphthalen-2-ylbenzamide |
InChI |
InChI=1S/C40H28N2O2/c43-39(31-13-3-1-4-14-31)41(37-21-19-29-11-7-9-17-33(29)27-37)35-23-25-36(26-24-35)42(40(44)32-15-5-2-6-16-32)38-22-20-30-12-8-10-18-34(30)28-38/h1-28H |
InChIキー |
LBYHVMKGBAOBFX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)N(C3=CC4=CC=CC=C4C=C3)C(=O)C5=CC=CC=C5)C6=CC7=CC=CC=C7C=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


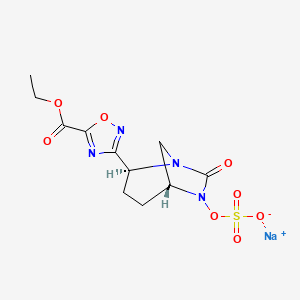
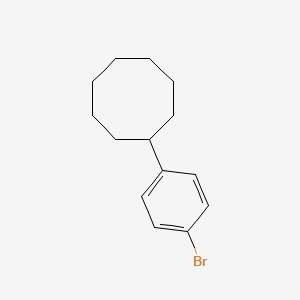
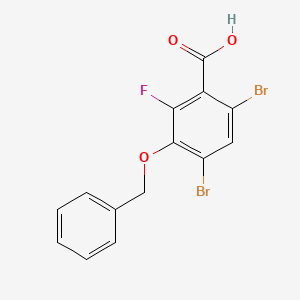
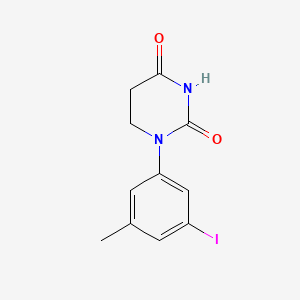
![Methanamine,N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2-thienyl)propylidene]-](/img/structure/B14771524.png)
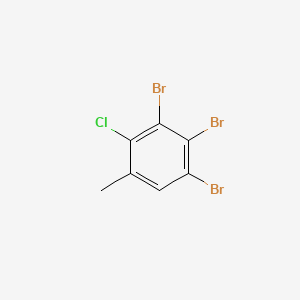
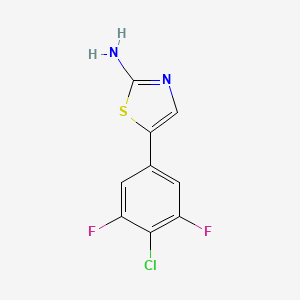
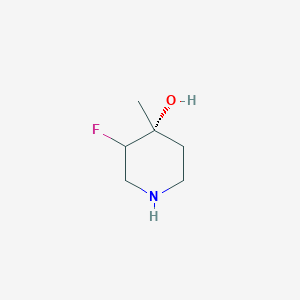

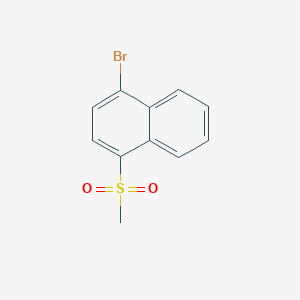

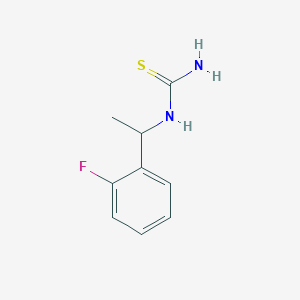
![6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14771574.png)

